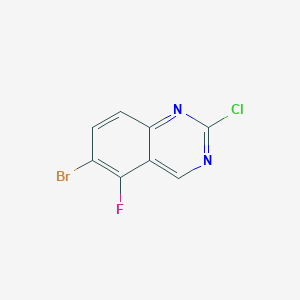

6-Bromo-2-chloro-5-fluoroquinazoline

Description

Molecular Architecture and Crystallographic Analysis

6-Bromo-2-chloro-5-fluoroquinazoline (C₈H₃BrClFN₂) features a quinazoline core with three substituents: bromine at position 6, chlorine at position 2, and fluorine at position 5. The quinazoline scaffold consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The substituents’ positions significantly influence the compound’s electronic and steric properties.

Key Structural Features

- Electron-Withdrawing Effects : Fluorine (at C5) and chlorine (at C2) introduce electron-withdrawing inductive effects, polarizing the aromatic ring and enhancing electrophilic reactivity. Bromine (at C6), a larger halogen, exerts both inductive and steric effects, potentially sterically hindering certain reactions.

- Steric Congestion : The bromine at C6 and chlorine at C2 create spatial constraints, affecting intermolecular interactions and crystal packing.

Crystallographic Insights

While specific crystallographic data for this compound are unavailable, related quinazoline derivatives (e.g., 4-arylaminoquinazoline derivatives) reveal common patterns:

- Hydrogen Bonding : Nitrogen atoms at C1 and C3 may participate in hydrogen bonding with electronegative atoms (e.g., Cl, F) in adjacent molecules, forming dimers or extended networks.

- π-π Interactions : Aromatic rings in quinazoline derivatives often stack with centroid–centroid distances of ~3.4–3.9 Å, stabilizing the crystal lattice.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃BrClFN₂ | |

| Molecular Weight | 261.48 g/mol | |

| SMILES | C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |

| InChIKey | XCNARNYXKIGAJU-UHFFFAOYSA-N |

Spectroscopic Identification (FT-IR, Raman, NMR)

Spectroscopic techniques provide critical data for confirming the compound’s structure and substituent positions.

FT-IR and Raman Spectroscopy

- C-Br Stretching : Expected ~600–650 cm⁻¹ in FT-IR.

- C-Cl Vibrations : Strong absorption near ~550–600 cm⁻¹.

- Aromatic C-F Stretching : Weak signals around ~1250–1300 cm⁻¹ due to fluorine’s electronegativity.

- Raman : Aromatic C=C stretching (~1600–1500 cm⁻¹) and ring deformation modes (~600–800 cm⁻¹) would dominate.

NMR Spectroscopy

- ¹H NMR : Limited data exist, but adjacent protons to halogens (e.g., H at C7) would exhibit downfield shifts due to deshielding.

- ¹⁹F NMR : Fluorine at C5 would resonate as a singlet (~−60 to −70 ppm), depending on electronic environment.

Example Spectral Assignments

| Spectroscopy | Peak Region | Assignment |

|---|---|---|

| FT-IR | 550–600 cm⁻¹ | C-Cl stretching |

| FT-IR | 1250–1300 cm⁻¹ | C-F stretching |

| Raman | 1600–1500 cm⁻¹ | Aromatic C=C vibrations |

| ¹⁹F NMR | −60 to −70 ppm | Fluorine at C5 |

Comparative Analysis with Substituted Quinazoline Derivatives

The electronic and steric effects of substituents critically differentiate this compound from other quinazoline derivatives.

Substituent Positional Effects

- 6-Bromo-2-chloro-4-fluoroquinazoline (Source 2) :

- 6-Bromo-2-chloro-8-methoxyquinazoline (Source 17) :

- Difference : Methoxy group at C8.

- Impact : Electron-donating methoxy group enhances ring’s electron density, contrasting with the electron-withdrawing fluorine in the target compound.

Physical Property Comparison

| Compound | Molecular Weight | Key Substituents | Expected Reactivity |

|---|---|---|---|

| This compound | 261.48 g/mol | Br (C6), Cl (C2), F (C5) | Moderate electrophilicity |

| 6-Bromo-2-chloro-4-fluoroquinazoline | 261.48 g/mol | Br (C6), Cl (C2), F (C4) | Similar reactivity, altered site |

| 6-Bromo-2-chloro-8-methoxyquinazoline | 273.52 g/mol | Br (C6), Cl (C2), OMe (C8) | Enhanced nucleophilic substitution at C8 |

Electronic Effects

Propriétés

IUPAC Name |

6-bromo-2-chloro-5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNARNYXKIGAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with bromine in the presence of a suitable catalyst . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of advanced equipment and automation helps in scaling up the production while maintaining the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-chloro-5-fluoroquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Antimicrobial Activity :

- Quinazoline derivatives, including 6-Bromo-2-chloro-5-fluoroquinazoline, have shown promising antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The halogenated structure may enhance binding affinity to bacterial targets, making these compounds effective against resistant strains.

- Anticancer Potential :

- Enzyme Inhibition :

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique halogenation pattern allows for targeted modifications and functionalization, facilitating the development of new chemical entities with tailored properties .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed to create formulations with specific characteristics suitable for pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating quinazoline derivatives similar to this compound:

-

Antimicrobial Studies :

- Certain quinolone derivatives have demonstrated significant bacteriostatic activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogens was correlated with enhanced antibacterial activity under various conditions.

- Anticancer Research :

Mécanisme D'action

The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

Structural Comparison

The following table highlights structural differences between 6-bromo-2-chloro-5-fluoroquinazoline and analogous halogenated heterocycles:

Key Observations :

- Core Heterocycle: Quinazoline (two adjacent nitrogen atoms) vs. pyridine (one nitrogen) or quinoxaline (two opposite nitrogen atoms). Quinazoline’s fused pyrimidine ring allows for distinct electronic interactions compared to quinoxaline .

- Halogen Diversity : The target compound features three halogens (Br, Cl, F), whereas analogs like 5-bromo-2-chloronicotinic acid lack fluorine but include a carboxylic acid group, altering solubility and reactivity .

Comparison of Reactivity :

- Bromine Substitution : The bromine in the target compound is more reactive than in 3-bromo-5-fluoro-4-iodoaniline (), where iodine’s bulkiness may slow NAS.

- Fluorine Stability : Fluorine at position 5 is resistant to displacement, unlike chlorine in 5-bromo-2-chloronicotinic acid, which can undergo hydrolysis under basic conditions .

Physicochemical Properties

| Property | This compound | 6-Amino-5-bromoquinoxaline | 5-Bromo-2-chloronicotinic acid |

|---|---|---|---|

| Molecular Weight | 261.37 | 238.06 | 236.45 |

| Polarity | Moderate (halogens, aromatic N) | Low (nonpolar NH₂) | High (COOH group) |

| Solubility | Organic solvents (DMSO, DMF) | Aqueous-organic mixtures | Polar solvents (water, ethanol) |

| Stability | Stable to heat, light-sensitive | Air-sensitive (NH₂) | Hygroscopic (COOH) |

Insights :

- The carboxylic acid group in 5-bromo-2-chloronicotinic acid () increases water solubility but limits membrane permeability compared to the halogenated quinazoline .

Activité Biologique

6-Bromo-2-chloro-5-fluoroquinazoline (CAS: 1036756-07-6) is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of bromine, chlorine, and fluorine substituents. Its molecular formula is C8H3BrClFN2, with a molecular weight of approximately 261.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The arrangement of halogen atoms can influence the compound's interaction with biological targets, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrClFN2 |

| Molecular Weight | 261.48 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies suggest that this compound may inhibit the growth of various microbial strains, although specific mechanisms remain under investigation. The halogenated substituents likely enhance its efficacy against certain pathogens.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It may act by inhibiting key enzymes involved in cancer cell proliferation, such as receptor tyrosine kinases. In vitro studies have shown activity against several cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to modulate enzyme activity and receptor binding, impacting critical cellular pathways involved in disease progression.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. The study suggested that this compound induces apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL for various strains.

- Enzyme Inhibition : Molecular docking studies indicated that this compound binds effectively to the active site of target enzymes like GSK-3β, which is implicated in various cancers and neurodegenerative diseases.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Halogenation Reactions : Introduction of halogens at specific positions on the quinazoline ring.

- Coupling Reactions : Utilizing Suzuki-Miyaura coupling techniques to form the desired product through cross-coupling strategies.

This compound serves as a valuable building block for synthesizing more complex molecules with potential pharmacological applications.

Q & A

Q. What are the key synthetic routes for 6-Bromo-2-chloro-5-fluoroquinazoline, and how are intermediates characterized?

A common approach involves sequential halogenation of the quinazoline core. For example, bromination at the 6-position can be achieved using brominating agents like NBS (N-bromosuccinimide), followed by chlorination at the 2-position with POCl₃. Fluorination at the 5-position may require specialized fluorinating agents (e.g., DAST). Intermediates are typically characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling bromo- and chloro-substituted quinazolines?

Critical measures include:

- Use of PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation.

- Storage in airtight containers at 0–6°C to prevent decomposition.

- Neutralization of waste with dilute sodium bicarbonate before disposal. Refer to safety codes such as P201 ("Use only outdoors or in a well-ventilated area") and P210 ("Keep away from heat/sparks/open flames") .

Q. Which spectroscopic techniques are most effective for confirming the structure of halogenated quinazolines?

- -NMR : Identifies fluorine substitution patterns and electronic environment.

- X-ray crystallography : Resolves regiochemical ambiguities in halogen placement.

- LC-MS : Confirms molecular weight and detects impurities. Cross-referencing with computational IR spectra (via DFT calculations) can validate functional groups .

Advanced Research Questions

Q. How can factorial design optimize multi-halogenation reactions in quinazoline synthesis?

A 2 factorial design can systematically evaluate variables like temperature, catalyst loading, and reaction time. For example:

Q. What computational strategies predict reactivity trends in this compound?

- Quantum mechanical calculations (DFT) : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Transition state modeling : Identifies kinetic barriers for substitution reactions (e.g., Suzuki coupling at the 6-bromo position).

- Molecular dynamics simulations : Assess solvent effects on reaction pathways. Tools like COMSOL Multiphysics integrate these models with experimental data for predictive synthesis .

Q. How can researchers resolve contradictions in halogenation reaction yields across studies?

- Control experiments : Replicate conditions with strict exclusion of moisture/oxygen.

- Isotopic labeling : Track halogen incorporation efficiency using -labeled reagents.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size). Discrepancies often arise from unaccounted variables like trace metal impurities or solvent polarity .

Q. What experimental designs study substituent effects on quinazoline reactivity?

A Hammett plot can correlate substituent electronic parameters (σ) with reaction rates. For example:

| Substituent | σ (para) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -Br | +0.23 | 0.45 |

| -Cl | +0.47 | 0.32 |

| -F | +0.06 | 0.78 |

| This reveals electronic vs. steric contributions. Pair with kinetic isotope effects (KIEs) to probe mechanisms . |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.